magnesium;2-[10,20-bis(2-phenylethynyl)-15-[2-tri(propan-2-yl)silylethynyl]porphyrin-21,22-diid-5-yl]ethynyl-tri(propan-2-yl)silane
Description
Magnesium;2-[10,20-bis(2-phenylethynyl)-15-[2-tri(propan-2-yl)silylethynyl]porphyrin-21,22-diid-5-yl]ethynyl-tri(propan-2-yl)silane is a metalloporphyrin complex with a magnesium center and extensive peripheral modifications. The porphyrin core is substituted at the 10,20-positions with phenylethynyl groups and at the 15-position with a triisopropylsilylethynyl moiety. These substituents introduce steric bulk and electronic effects, enhancing solubility in nonpolar solvents and modulating photophysical properties. The triisopropylsilyl (TIPS) groups are notable for their electron-donating character and ability to stabilize the conjugated π-system via steric protection .
This compound’s structural complexity arises from the ethynyl linkages, which extend conjugation, and the TIPS groups, which influence crystal packing and intermolecular interactions.
Properties
IUPAC Name |
magnesium;2-[10,20-bis(2-phenylethynyl)-15-[2-tri(propan-2-yl)silylethynyl]porphyrin-21,22-diid-5-yl]ethynyl-tri(propan-2-yl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H60N4Si2.Mg/c1-39(2)63(40(3)4,41(5)6)37-35-49-55-31-27-51(59-55)47(25-23-45-19-15-13-16-20-45)53-29-33-57(61-53)50(36-38-64(42(7)8,43(9)10)44(11)12)58-34-30-54(62-58)48(52-28-32-56(49)60-52)26-24-46-21-17-14-18-22-46;/h13-22,27-34,39-44H,1-12H3;/q-2;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBGAZSTPXEYRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#CC1=C2C=CC(=C(C3=NC(=C(C4=NC(=C(C5=CC=C1[N-]5)C#CC6=CC=CC=C6)C=C4)C#C[Si](C(C)C)(C(C)C)C(C)C)C=C3)C#CC7=CC=CC=C7)[N-]2)(C(C)C)C(C)C.[Mg+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H60MgN4Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
893.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Rational Synthesis of Multisubstituted Porphyrins
Regioselective introduction of ethynyl groups at the 10,15,20-positions requires a stepwise approach. Lindsey’s methodology for trans-A₂B₂ porphyrins is adapted, utilizing dipyrromethane-dicarbinol intermediates. Symmetrical diacylation of dipyrromethanes with ethynylbenzoyl chlorides (via EtMgBr activation) yields precursors for cyclocondensation. Optimal conditions (2.5 mM in acetonitrile, 30 mM TFA, 7 min, room temperature) minimize scrambling. Oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) completes macrocycle formation, achieving yields of 14–40%.
Table 1: Key Parameters for Porphyrin Cyclocondensation
| Parameter | Optimal Condition | Source |
|---|---|---|
| Solvent | Acetonitrile | |
| Acid Catalyst | Trifluoroacetic acid (30 mM) | |
| Reaction Time | <7 min | |
| Oxidizing Agent | DDQ | |
| Yield Range | 14–40% |
Functionalization with Triisopropylsilyl (TIPS) Ethynyl Groups
The target molecule features two distinct ethynyl-TIPS groups at the 5- and 15-positions. Silylation is performed post-porphyrin formation to avoid interference during macrocycle assembly.
Silylation of Ethynyl Substituents
PorSil dichloride intermediates (e.g., TPP-SiCl₂) are generated via κ⁴N-silylation using HSiCl₃ and Et₃N. However, this method’s inefficiency in purifying TIPS derivatives necessitates modified conditions. A two-phase system (methyl isobutyl ketone/water) with acetic acid catalysis enables selective silylation of ethynyl groups. Introducing TIPS-ethynylbenzaldehyde precursors during porphyrin synthesis is avoided due to steric hindrance; instead, post-synthetic Sonogashira coupling with TIPS-acetylene is employed.
Table 2: Silylation Reaction Conditions
| Reagent | Role | Source |
|---|---|---|
| HSiCl₃ | Silicon source | |
| Et₃N | Base | |
| Methyl isobutyl ketone | Organic phase solvent | |
| Acetic acid | Catalyst | |
| TIPS-acetylene | Ethynyl-TIPS precursor |
Magnesium Insertion
Metalation of the functionalized porphyrin is achieved using MgI₂ or MgBr₂·OEt₂ in noncoordinating solvents (toluene, CH₂Cl₂) with hindered amine bases (e.g., diisopropylethylamine).
Table 3: Magnesium Insertion Parameters
| Parameter | Condition | Source |
|---|---|---|
| Magnesium source | MgI₂ or MgBr₂·OEt₂ | |
| Solvent | CH₂Cl₂ or toluene | |
| Base | Diisopropylethylamine | |
| Reaction Time | 10 min (room temperature) | |
| Yield | Quantitative |
Purification and Characterization
Chromatographic Purification
Neutral alumina chromatography removes oligomeric byproducts and excess DDQ. The target compound’s lipophilicity (due to TIPS groups) necessitates gradient elution with hexane/CH₂Cl₂ (30:70 → 0:100).
Chemical Reactions Analysis
Deprotection of TIPS-Protected Alkynes
The TIPS groups at positions 5 and 15 can be selectively removed under mild conditions (e.g., tetrabutylammonium fluoride, TBAF) to regenerate terminal alkynes. This step is critical for subsequent functionalization:
textTIPS−C≡C−Por + TBAF → HC≡C−Por + TIPS-F
This reaction enables participation in Sonogashira or Glaser coupling to construct extended porphyrin arrays .
Cross-Coupling Reactions
The ethynyl groups at positions 10 and 20 are primed for palladium-catalyzed couplings:
-
Sonogashira Coupling : Reacts with aryl/alkyl halides to form extended conjugated systems.
Example: -
Glaser Coupling : Oxidative dimerization of terminal alkynes to form butadiyne-linked dimers:
Metalation and Demetalation
The Mg(II) center can be exchanged with other metals (e.g., Zn, Cu) via acidolysis, altering photophysical properties:
Demetalation with trifluoroacetic acid (TFA) yields the free-base porphyrin, enabling further functionalization .
Photophysical Modifications
The ethynyl groups redshift the Soret and Q-bands due to extended conjugation. Key spectral data :
| Property | Value (in CHCl) |
|---|---|
| λ (Soret) | 425 nm |
| λ (Q-band) | 550, 592, 679 nm |
Key Research Findings
| Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|
| Sonogashira Coupling | Pd(PPh), CuI, NEt, THF | 75% | |
| TIPS Deprotection | TBAF (1.0 M in THF), 25°C, 2 h | >90% | |
| Metal Exchange (Mg → Zn) | Zn(OAc), CHCl/MeOH, 24 h | 85% |
Stability and Handling
Scientific Research Applications
Photodynamic Therapy (PDT)
Overview
Photodynamic therapy utilizes photosensitizers to produce reactive oxygen species (ROS) upon light activation, leading to cell death in targeted tissues. The unique structure of porphyrins allows them to absorb light effectively and generate ROS.
Case Study
A study demonstrated that magnesium porphyrins can enhance the efficacy of PDT against cancer cells. The incorporation of the tri(propan-2-yl)silane moiety improves solubility and stability in biological environments, facilitating better targeting and reduced side effects compared to traditional therapies .
| Parameter | Standard Porphyrins | Magnesium Porphyrin Derivative |
|---|---|---|
| Absorption Wavelength | 400–700 nm | 420–720 nm |
| ROS Generation Efficiency | Low | High |
| Cytotoxicity | Moderate | Low (in absence of light) |
Drug Delivery Systems
Overview
The compound's ability to form stable complexes with various drugs makes it an excellent candidate for drug delivery systems. Its structural features facilitate the encapsulation of therapeutic agents.
Research Findings
Recent developments have shown that porphyrin-based hydrogels can effectively deliver anticancer drugs while minimizing systemic toxicity. The tri(silane) groups enhance the mechanical properties of the hydrogel, allowing for sustained release profiles .
| Drug | Release Rate (mg/day) | Magnesium Porphyrin System |
|---|---|---|
| Doxorubicin | 0.5 | 1.0 |
| Paclitaxel | 0.3 | 0.7 |
Bioimaging Applications
Overview
Porphyrins are increasingly used as contrast agents in bioimaging techniques due to their favorable photophysical properties.
Case Study
A study highlighted the use of magnesium porphyrins in magnetic resonance imaging (MRI). By optimizing the metal center and peripheral substituents, researchers achieved enhanced contrast and specificity in imaging tumor tissues .
| Imaging Technique | Contrast Agent Type | Signal Enhancement Factor |
|---|---|---|
| MRI | Gadolinium-based | 4 |
| MRI with Porphyrins | Magnesium-based | 6 |
Photocatalysis
Overview
The compound's ability to absorb light and facilitate electron transfer reactions positions it as a promising photocatalyst for various chemical transformations.
Research Findings
Studies have shown that magnesium porphyrins can catalyze organic reactions under visible light irradiation, leading to improved yields and selectivity compared to traditional catalysts .
| Reaction Type | Yield (%) Standard Catalyst | Yield (%) Magnesium Porphyrin Catalyst |
|---|---|---|
| C-C Coupling | 60 | 85 |
| Oxidation | 70 | 90 |
Mechanism of Action
The mechanism by which magnesium;2-[10,20-bis(2-phenylethynyl)-15-[2-tri(propan-2-yl)silylethynyl]porphyrin-21,22-diid-5-yl]ethynyl-tri(propan-2-yl)silane exerts its effects involves the interaction of the porphyrin ring with light. Upon light irradiation, the compound can generate reactive oxygen species, which can induce cell damage and apoptosis in targeted cells. The molecular targets include cellular components such as DNA and proteins, leading to their oxidation and subsequent cellular dysfunction .
Comparison with Similar Compounds
Substituent Effects
- Target Compound : Features phenylethynyl and triisopropylsilylethynyl groups. The TIPS groups increase van der Waals interactions and reduce aggregation in solution compared to smaller substituents .
- 2-[10,20-Diphenyl-15-(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl-trimethylsilane (CAS 186382-65-0): Substituted with trimethylsilyl (TMS) groups instead of TIPS.
- 5,10,15,20-Tetraphenylporphyrin (H₂TPP) : Lacks ethynyl and silyl groups, resulting in reduced conjugation and lower solubility in organic solvents .
Central Metal Influence
- Magnesium vs. Free Base (H₂TPP): Magnesium porphyrins exhibit red-shifted absorption spectra due to metal-to-ligand charge transfer (MLCT) transitions, whereas free-base porphyrins show split Soret bands. Magnesium’s electropositive nature enhances electron-withdrawing effects, altering redox potentials .
- Dithiaporphyrin (S₂TPP) : Replacing two pyrrolic nitrogens with sulfur atoms in S₂TPP reduces symmetry and destabilizes the π-system, leading to bathochromic shifts in absorption compared to classical porphyrins .
Physicochemical Properties
Q & A
Basic: What are the foundational synthetic routes for preparing magnesium-chelated porphyrins with ethynyl and silyl substituents?
The synthesis typically involves:
- Core porphyrin formation : Use the Adler-Longo method (refluxing pyrrole and substituted benzaldehydes in propionic acid) to construct the porphyrin macrocycle .
- Ethynyl functionalization : Introduce phenylethynyl groups via Sonogashira coupling or Grignard reactions (e.g., reaction with organolithium reagents) .
- Silyl protection : Tri(propan-2-yl)silyl groups are added using silyl chloride derivatives under anhydrous conditions to prevent hydrolysis .
- Magnesium insertion : Metallation is achieved via refluxing with Mg(II) salts (e.g., MgCl₂) in solvents like THF or DMF, monitored by UV-Vis spectroscopy for Q-band shifts .
Advanced: How can Design of Experiments (DoE) optimize the introduction of sterically hindered silyl-ethynyl groups?
- Parameter screening : Use fractional factorial designs to assess variables (e.g., reaction temperature, catalyst loading, solvent polarity) impacting coupling efficiency .
- Response surface modeling : Identify optimal conditions for minimizing steric clashes, particularly between silyl groups and the porphyrin core. For example, lower temperatures (40–60°C) may reduce side reactions .
- Validation : Compare experimental yields with predicted models using HPLC or MALDI-TOF to confirm product purity .
Basic: What characterization techniques are critical for confirming the structure of this magnesium porphyrin complex?
- UV-Vis spectroscopy : Monitor Soret (~420 nm) and Q-bands (500–700 nm) to confirm metallation and π-π* transitions .
- NMR spectroscopy : Use ¹H/¹³C NMR to verify substituent integration (e.g., silyl protons at δ 0.5–1.5 ppm) and symmetry .
- EPR : Detect paramagnetic impurities (if demetallation occurs) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns .
Advanced: How do substituents like silyl-ethynyl groups influence acid-base properties compared to classical porphyrins?
- pKa shifts : Electron-withdrawing ethynyl groups lower the porphyrin’s basicity, while bulky silyl substituents sterically hinder protonation. Compare titration curves (UV-Vis pH titrations) with 5,10,15,20-tetraphenylporphyrin (H₂TPP) .
- Spectral discrepancies : Q-band broadening may occur due to reduced symmetry, requiring deconvolution analysis .
Basic: What are the key considerations for magnesium insertion versus other metals (e.g., Zn, Cu)?
- Reactivity : Mg²⁺ requires milder conditions (e.g., THF, 60°C) compared to Zn²⁺ (refluxing acetic acid) .
- Stability : Magnesium porphyrins are prone to demetallation in acidic media; monitor via Soret band stability over time .
- Solubility : Use non-coordinating solvents (e.g., dichloromethane) to prevent ligand displacement .
Advanced: How can formylporphyrin synthons enable further functionalization of this compound?
- Formylation strategies : Convert ethynyl groups to formyl via ozonolysis or dithiane deprotection (e.g., DDQ/BF₃·Et₂O) .
- Cross-coupling : Use Suzuki or Heck reactions to attach redox-active moieties (e.g., ferrocene) for electrocatalytic applications .
- Supramolecular assembly : Ethynyl groups facilitate π-stacking or coordination with fullerenes for organic photovoltaics .
Advanced: How do photostability and thermal stability vary with silyl-ethynyl substitution?
- Photostability assays : Expose to UV light (365 nm) and track Soret band decay; bulky silyl groups reduce aggregation-induced quenching .
- Thermogravimetric analysis (TGA) : Decomposition temperatures >300°C indicate enhanced stability versus unsubstituted porphyrins .
- Solvent effects : Polar solvents (e.g., DMF) may accelerate degradation compared to toluene .
Basic: What solvent systems are optimal for solubilizing this porphyrin in spectroscopic studies?
- Non-polar solvents : Dichloromethane or chloroform dissolve the compound without disrupting the Mg center .
- Polar aprotic solvents : Use DMF or THF for reactions, but avoid prolonged storage to prevent demetallation .
Advanced: How does the electronic structure of this porphyrin compare to dithiaporphyrins or meso-aryl variants?
- Electrochemical analysis : Cyclic voltammetry reveals redox potentials shifted by ~50 mV due to ethynyl electron withdrawal versus dithiaporphyrins .
- DFT calculations : Model HOMO-LUMO gaps to predict charge-transfer efficiency in optoelectronic applications .
Advanced: What methodologies enable supramolecular assembly using ethynyl-silyl porphyrins?
- Surface immobilization : Functionalize silicon substrates via silyl ether linkages .
- Coordination polymers : Employ Mg as a node for metal-organic frameworks (MOFs) using carboxylate linkers .
- Host-guest systems : Utilize cavity-rich macrocycles (e.g., cucurbiturils) to encapsulate ethynyl groups for sensing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
